MAK10 protein - 148997-44-8

MAK10 protein

Catalog Number: EVT-1519831
CAS Number: 148997-44-8
Molecular Formula: C5H4Cl2N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The MAK10 gene was first identified in studies focused on yeast viruses, particularly those that utilize mitochondrial functions for their replication. The research highlighted the competition between mitochondrial genomes and viral components for MAK10 protein, emphasizing its critical role in both cellular and viral biology .

Classification

MAK10 falls under the category of viral replication proteins and is classified as a regulatory protein due to its involvement in metabolic pathways and gene expression regulation in response to nutrient availability. Its classification reflects its dual role in supporting both cellular growth and viral propagation.

Synthesis Analysis

Methods

The synthesis of MAK10 protein involves standard eukaryotic protein synthesis pathways, including transcription and translation processes. The transcription of the MAK10 gene produces messenger RNA (mRNA), which is then translated into the MAK10 protein at ribosomes.

Technical Details

  • Transcription: Initiated by RNA polymerase binding to promoter sequences upstream of the MAK10 gene. Regulatory proteins influence this process, particularly under varying glucose conditions.
  • Translation: Involves initiation at the AUG start codon, followed by elongation where transfer RNA molecules bring amino acids corresponding to codons on the mRNA. Termination occurs when a stop codon is reached .

Post-translational modifications also play a role in determining the functional state of the MAK10 protein, influencing its activity within the cell.

Molecular Structure Analysis

Structure

The MAK10 protein exhibits a complex tertiary structure necessary for its function in viral replication. While specific structural data may be limited, it is known to possess regions that are structurally similar to T cell receptor proteins, suggesting a potential functional analogy in molecular recognition or interaction with other cellular components.

Data

Detailed structural analyses of MAK10 can be conducted using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which would provide insights into its conformation and interaction sites.

Chemical Reactions Analysis

Reactions

MAK10 participates in several biochemical reactions critical for viral replication and cellular metabolism. It acts as a co-factor in enzymatic reactions that facilitate the conversion of RNA forms during viral replication cycles.

Technical Details

The specific reaction mechanisms involving MAK10 are still under investigation, but they likely include interactions with viral RNA components and host cellular machinery necessary for translation and replication processes.

Mechanism of Action

Process

MAK10 functions primarily as a facilitator of viral RNA replication within yeast cells. It interacts with double-stranded RNA viruses, aiding their transcription and replication processes.

Data

Research indicates that mutations in the MAK10 gene can lead to impaired growth on non-fermentable carbon sources, highlighting its role beyond just viral replication—suggesting it also plays a significant part in metabolic regulation within yeast cells .

Physical and Chemical Properties Analysis

Physical Properties

MAK10 protein's physical properties include its molecular weight (approximately 80 kDa) and solubility characteristics influenced by environmental factors such as pH and ionic strength.

Chemical Properties

Chemically, MAK10 is sensitive to changes in temperature and denaturing agents, which can affect its structure and function. Techniques such as differential scanning calorimetry can be employed to study these properties further.

Relevant analyses might include:

  • Electrophoresis: To determine size and purity.
  • Mass Spectrometry: For detailed structural characterization and post-translational modifications .
Applications

MAK10 protein has significant scientific applications:

  • Viral Research: Understanding its role can aid in developing antiviral strategies against similar viruses.
  • Metabolic Studies: Insights into glucose repression mechanisms can inform broader metabolic engineering efforts.
  • Biotechnology: Potential applications in synthetic biology where understanding protein interactions can lead to novel bioengineering solutions.
Introduction to MAK10 Protein

Historical Discovery and Nomenclature

The MAK10 protein was first identified in Saccharomyces cerevisiae through pioneering studies on the propagation of the L-A double-stranded RNA (dsRNA) virus. In 1992, researchers isolated the MAK10 gene from phage λ genomic DNA clones and characterized it as essential for viral maintenance. The name "MAK" derives from its role in maintenance of killer virus, specifically the L-A dsRNA virus that enables yeast killer phenotypes. The gene encodes a 733-amino acid protein distinguished by unexpected T-cell receptor α-subunit motifs in its variable (V) regions, suggesting potential immunological parallels despite its fungal origin [1] [4].

Early genetic analyses revealed that mak10-1 mutants lost L-A dsRNA, but this defect was partially rescued by eliminating the mitochondrial genome. This hinted at a resource competition mechanism between viral propagation and mitochondrial function. Further investigation using MAK10-lacZ fusions demonstrated its glucose-repressible expression, with peak activity observed in tup1 and cyc8 mutants defective in glucose repression pathways [4]. These foundational studies positioned MAK10 as a critical node in cellular resource allocation.

Table 1: Key Historical Discoveries in MAK10 Research

YearDiscoveryExperimental SystemReference
1992Gene isolation and viral maintenance roleS. cerevisiae mutants[1][4]
1992T-cell receptor α-subunit V-region homologySequence analysis[1][4]
1992Glucose-repressible expressionMAK10-lacZ fusions[4]
1992Mitochondrial competition phenomenonρ⁰ mak10-1 suppressors[4]

Evolutionary Significance Across Eukaryotes

MAK10 belongs to the ancient N-terminal acetyltransferase complex (NatC), with orthologs spanning fungi, plants, and animals. Comparative genomic analyses reveal that MAK10 contains eukaryote-specific domains absent in prokaryotes, placing its emergence coincident with eukaryotic evolution. Its domain architecture exhibits high conservation in the opisthokont lineage (animals + fungi), but divergent adaptations occur in plants and protists. Notably, vertebrate homologs like human "corneal wound healing-related protein" (NCBI GI: 145275204) retain core structural elements but acquire novel interaction domains [3] [5] [6].

Evolutionary studies indicate that MAK10 underwent lineage-specific diversification linked to cellular complexity. In vertebrates, MAK10 homologs integrated into pathways absent in yeast, such as DNA damage response via interactions with the MMS22L-TONSL complex. This complex facilitates homologous recombination repair at stalled replication forks—a system critical for genomic stability in multicellular organisms [3] [7]. Such innovations exemplify how ancient protein complexes are repurposed for organism-specific biological challenges.

Table 2: Evolutionary Conservation of MAK10 Across Eukaryotes

Phylogenetic GroupConservation StatusFunctional Adaptations
Fungi (S. cerevisiae)Core NatC complex subunitViral maintenance, glucose repression
Vertebrates (Human)High sequence homology (∼60%)DNA repair, corneal wound healing
Insects (Drosophila)Moderate conservationDevelopmental regulation
Plants (Arabidopsis)Divergent C-terminal extensionsStress response pathways

MAK10 as a Multifunctional Protein: From Yeast to Human Homologs

Viral Propagation and Mitochondrial Coordination

In yeast, MAK10 serves as a molecular integrator of carbon metabolism and organelle function. It directly enables L-A dsRNA virus replication by facilitating viral particle maturation. Simultaneously, it supports mitochondrial respiration—mak10 null mutants exhibit severe growth defects on non-fermentable carbon sources. This dual role stems from MAK10's competition for shared cellular resources; mitochondrial genome loss (ρ⁰) partially suppresses viral defects by freeing MAK10 for viral functions [1] [4].

Chromatin Regulation and Transcriptional Control

Beyond metabolism, MAK10 modulates gene expression through proteasome recruitment. In yeast, it physically interacts with proteasomal subunits (e.g., CKS1, YBR135W), directing them to target gene promoters. This enables phosphorylation-dependent degradation of cell-cycle inhibitors like Sic1p, thereby controlling G1/S and G2/M transitions [9]. Human homologs amplify this regulatory scope, engaging transcription factors such as TEAD3 and splicing regulators like SF3B2 to orchestrate stress responses and differentiation [6].

DNA Repair and Genomic Stability

Human MAK10 orthologs functionally converge with the MMS22L-TONSL complex, which loads RAD51 onto damaged DNA during replication stress. Though not a direct sequence homolog, MAK10’s vertebrate counterparts operate in analogous "genome guardian" pathways. This illustrates the functional trajectory from viral maintenance in unicellular fungi to genomic integrity preservation in complex metazoans [3] [7].

Tissue-Specific Functions in Mammals

The human MAK10 homolog (corneal wound healing-related protein) exhibits tissue-restricted expression in epithelial tissues. It shares structural motifs with spectrin (SPTBN5) and sodium channels (SCN7A), suggesting roles in cytoskeletal organization and ion transport during wound repair. This functional repurposing underscores how conserved proteins acquire specialized niches in multicellular organisms [6].

Properties

CAS Number

148997-44-8

Product Name

MAK10 protein

Molecular Formula

C5H4Cl2N2O

Synonyms

MAK10 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.